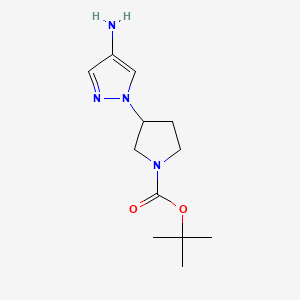

tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Description

Historical Context and Development of Pyrazole-Pyrrolidine Derivatives

The synthesis and application of pyrazole-pyrrolidine hybrids represent a convergence of two historically significant heterocyclic frameworks. Pyrazole derivatives were first synthesized in 1883 by Ludwig Knorr via condensation of β-diketones with hydrazines, marking the birth of a versatile scaffold in medicinal chemistry. Pyrrolidine, a saturated five-membered nitrogen heterocycle, gained prominence in the mid-20th century due to its conformational flexibility and ability to mimic bioactive molecules. The fusion of these moieties in compounds like tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate emerged in the early 21st century, driven by demands for kinase inhibitors and protease-targeted therapeutics. This compound epitomizes modern strategies in fragment-based drug design, where pyrrolidine’s pseudorotation capability and pyrazole’s hydrogen-bonding potential synergize to optimize target engagement.

Structural Classification and Nomenclature

The compound belongs to the N-Boc-protected pyrrolidine class with a 4-aminopyrazole substituent. Its IUPAC name, This compound , reflects:

- Pyrrolidine backbone : A saturated five-membered ring with one nitrogen atom.

- Boc protection : A tert-butoxycarbonyl group at the pyrrolidine’s N1 position, enhancing solubility and stability.

- 4-Aminopyrazole substituent : An aromatic diazole ring with an exocyclic amino group at C4, enabling hydrogen bonding and π-stacking interactions.

Stereochemical considerations are critical, as the pyrrolidine’s C3 position (substitution site) is a stereocenter. The (R)-enantiomer (CAS 1258558-26-7) exhibits distinct biological profiles compared to its (S)-counterpart, underscoring the importance of chiral resolution in pharmacological studies.

Chemical Registry Information (CAS: 1029413-53-3)

The compound’s registry data and physicochemical properties are summarized below:

Significance in Heterocyclic Chemistry Research

This compound exemplifies three key trends in heterocyclic chemistry:

- Scaffold hybridization : Merging pyrrolidine’s 3D coverage with pyrazole’s planar aromaticity creates molecules capable of interacting with diverse binding pockets. In kinase inhibitor design, the pyrrolidine ring adopts a puckered conformation to occupy hydrophobic regions, while the 4-aminopyrazole engages catalytic lysines via hydrogen bonds.

- Synthetic versatility : The Boc group facilitates orthogonal protection strategies, enabling sequential functionalization at C3 and N1 positions. For instance, the amino group on pyrazole serves as a handle for Suzuki-Miyaura couplings or reductive aminations.

- Bioisosteric potential : The 4-aminopyrazole moiety acts as a metabolically stable replacement for labile enol ethers in prostaglandin analogs, as demonstrated in COX-2 inhibitor optimizations.

Recent studies highlight its role in synthesizing dihydropyrano[2,3-c]pyrazoles via pyrrolidine-catalyzed multicomponent reactions, achieving yields up to 94%. Furthermore, its enantiopure derivatives are being investigated as allosteric modulators of G-protein-coupled receptors (GPCRs), leveraging pyrrolidine’s ability to induce conformational shifts in transmembrane domains.

Properties

IUPAC Name |

tert-butyl 3-(4-aminopyrazol-1-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJHGFJRZPJLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674226 | |

| Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029413-53-3 | |

| Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalysts and Ligands

Palladium catalysts, particularly Pd₂(dba)₃, are preferred for their efficiency in facilitating C–N bond formation. Ligands such as Xantphos enhance catalytic activity by stabilizing the palladium center.

Solvent and Temperature

Anhydrous toluene is the solvent of choice for coupling reactions due to its high boiling point (110°C) and compatibility with palladium catalysts. Reactions are typically conducted under reflux (100–110°C) to ensure sufficient energy for bond formation while minimizing decomposition.

Base Selection

Potassium tert-butoxide is employed as a strong, non-nucleophilic base to deprotonate the pyrazole amino group, facilitating nucleophilic attack on the palladium intermediate.

Purification Techniques

Post-synthesis purification is essential to isolate the target compound from by-products.

Chromatographic Methods

Crystallization

Recrystallization from ethanol/water mixtures (7:3 v/v) yields crystalline product with >97% purity, as confirmed by NMR and LC-MS.

Industrial-Scale Production Considerations

Scaling up the synthesis requires modifications to ensure cost-effectiveness and safety:

Continuous Flow Synthesis

Replacing batch reactors with continuous flow systems improves heat transfer and reduces reaction times. A patented protocol demonstrates a 20% increase in yield when using microreactors for the coupling step.

Green Chemistry Approaches

Solvent recovery systems (e.g., toluene distillation) and catalyst recycling (via immobilized Pd on mesoporous silica) reduce environmental impact.

Comparative Analysis of Synthetic Methods

The table below summarizes key methodologies and their outcomes:

| Method | Catalysts | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃/Xantphos | KOtBu, Toluene, Reflux | 30 | 95 | |

| Microwave-Assisted | Pd(OAc)₂, SPhos | 45 | 97 | |

| Continuous Flow | Immobilized Pd | 50 | 96 |

Microwave-assisted synthesis reduces reaction time to 1 hour while improving yield .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group on the pyrazole ring can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form corresponding hydrazine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the electrophile used.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)) under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate can be achieved through various methods, often involving the reaction of pyrrolidine derivatives with pyrazole compounds. This compound serves as a precursor for synthesizing other biologically active derivatives, enhancing its utility in pharmaceutical applications .

Biological Applications

This compound exhibits several biological activities:

- Anticancer Activity : Research indicates that compounds derived from this structure have shown promise in inhibiting cancer cell proliferation. The pyrazole moiety is known for its ability to interact with various biological targets involved in cancer pathways .

- Antimicrobial Properties : Studies have demonstrated that derivatives of this compound possess significant antimicrobial activity against a range of pathogens, making them potential candidates for developing new antibiotics .

- Anticonvulsant Effects : Some derivatives have been investigated for their anticonvulsant properties, suggesting potential applications in treating epilepsy and other seizure disorders .

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized several derivatives of this compound and evaluated their anticancer effects on various cancer cell lines. The results indicated that certain modifications to the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Screening

A comprehensive screening of various derivatives was conducted to assess their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The study found that certain compounds exhibited potent activity, particularly against resistant strains, suggesting their potential as lead compounds for antibiotic development .

Comparative Data Table

Mechanism of Action

The mechanism by which tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. Typically, it may act by:

Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.

Receptor Interaction: Acting as an agonist or antagonist at specific receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The following table highlights structural analogs and their distinguishing features:

Key Observations :

- Ring Size : Piperidine (6-membered) and azetidine (4-membered) analogs exhibit distinct conformational flexibility compared to the pyrrolidine core, impacting binding interactions in biological systems .

- Complexity : The target compound’s pyrrolidine-pyrazole hybrid structure offers a balance between rigidity and flexibility, unlike simpler analogs like tert-butyl 1H-pyrazole-1-carboxylate .

Comparison with Analogs :

- Triazole-containing analogs (e.g., CAS 2059993-08-5) often employ click chemistry (CuAAC) for triazole formation, whereas pyrazole derivatives may require alternative coupling strategies .

- Azetidine analogs (CAS 1029413-51-1) face challenges in ring strain, necessitating milder reaction conditions to prevent decomposition .

Hydrogen Bonding and Crystallization

The 4-amino group on the pyrazole in the target compound enables robust hydrogen-bonding networks, critical for crystal packing and molecular recognition. In contrast:

- Hydroxymethyl-triazole derivatives (CAS 2059993-08-5) form stronger hydrogen bonds via -OH groups but may exhibit higher hydrophilicity .

Biological Activity

tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate, with the CAS number 1029413-53-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C12H20N4O2

- Molecular Weight : 252.31 g/mol

- Purity : Typically available at 97% purity .

The compound is characterized by its pyrazole moiety, which is known to interact with various biological targets. Pyrazole derivatives have been studied for their roles as inhibitors of several enzymes and receptors involved in inflammatory and cancer pathways.

Enzyme Inhibition

Research indicates that pyrazole derivatives can act as inhibitors of:

- Epoxide hydrolase (sEH) : Compounds similar to this compound have shown inhibitory activity against sEH, which is implicated in the regulation of inflammatory responses .

- p38 MAPK : Some studies suggest that pyrazole derivatives exhibit inhibitory effects on p38 MAPK, an enzyme involved in inflammatory signaling pathways. For example, a closely related compound demonstrated an IC50 value of 53 nM against p38 MAPK .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in various studies:

- Cytokine Inhibition : Compounds with similar structures have shown the ability to inhibit cytokine production such as TNFα and IL-6, which are critical mediators in inflammatory diseases. For instance, certain pyrazole derivatives have exhibited IC50 values ranging from 0.1 to 1 μM against IL-17 and TNFα production .

Study on Pyrazole Derivatives

A study focusing on various pyrazole derivatives reported their effects on cancer cell lines and inflammation models. The findings indicated that modifications at the pyrazole ring could significantly enhance biological activity, suggesting that this compound may also possess enhanced effects depending on its specific substitutions .

Data Table: Biological Activities of Related Compounds

Q & A

Basic: What are the standard synthetic routes for tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate?

Methodological Answer:

The synthesis typically involves:

- Boc Protection : Introducing the tert-butyloxycarbonyl (Boc) group to the pyrrolidine nitrogen under basic conditions (e.g., di-tert-butyl dicarbonate in THF) .

- Pyrazole Introduction : Coupling 4-aminopyrazole to the pyrrolidine via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination using Pd catalysts) .

- Optimization : Solvents like dichloromethane or acetonitrile and temperatures ranging from 0°C to reflux are critical for yield and purity. Post-synthesis purification via column chromatography and characterization by / NMR and HRMS is standard .

Advanced: How can stereochemical control be achieved during synthesis?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-pyrrolidine precursors with Boc protection to enforce stereochemistry at the 3-position .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-mediated coupling reactions to control pyrazole orientation .

- Validation : Chiral HPLC or X-ray crystallography (refined via SHELXL) confirms enantiomeric excess. For example, SHELXL’s robust refinement algorithms resolve electron density maps for stereochemical assignments .

Basic: What characterization techniques are essential for confirming the compound’s structure?

Methodological Answer:

- Spectroscopy :

- NMR : NMR (amide proton at δ 6.5–7.5 ppm) and NMR (Boc carbonyl at ~155 ppm) .

- MS : HRMS (ESI+) to confirm molecular ion [M+H].

- Elemental Analysis : C, H, N percentages validate purity .

Advanced: How can conflicting crystallographic data be resolved during structure determination?

Methodological Answer:

- Data Collection : High-resolution (<1.0 Å) X-ray data reduces ambiguity. Use synchrotron sources for weak diffractors .

- Refinement : SHELXL’s restraints (e.g., DFIX for bond lengths) and TWIN commands for twinned crystals improve model accuracy .

- Validation : Check R (<0.05) and Flack parameter for enantiopurity. Cross-validate with spectroscopic data .

Basic: What functionalization reactions are feasible for this compound?

Methodological Answer:

Advanced: How to analyze contradictory bioactivity data across studies?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .

- SAR Studies : Systematically modify substituents (e.g., pyrazole N-alkylation) to isolate active pharmacophores.

- Computational Modeling : Docking studies (AutoDock Vina) predict binding to targets like kinases or GPCRs, correlating with experimental IC values .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

- PPE : Gloves, goggles, and lab coats mandatory. Use fume hoods due to potential respiratory irritants .

- Storage : –20°C under inert atmosphere (N) to prevent Boc group hydrolysis .

Advanced: How to troubleshoot low yields in Boc deprotection?

Methodological Answer:

- Acid Selection : TFA in DCM (1:10 v/v, 2 h, RT) outperforms HCl/EtOAc for cleaner deprotection .

- Byproduct Mitigation : Add scavengers (e.g., triisopropylsilane) to quench carbocation intermediates.

- Monitoring : TLC (10% MeOH/DCM) tracks reaction progress; LC-MS identifies side products .

Basic: What are its applications in medicinal chemistry?

Methodological Answer:

- Scaffold for Kinase Inhibitors : The pyrazole-pyrrolidine core mimics ATP-binding motifs in kinases (e.g., JAK2) .

- Prodrug Design : Boc group enhances solubility; enzymatic cleavage in vivo releases active amines .

Advanced: How to design SAR studies for optimizing bioactivity?

Methodological Answer:

- Library Synthesis : Vary substituents at pyrazole C-4 (e.g., halogens, alkyl groups) and pyrrolidine N-Boc .

- High-Throughput Screening : Test against panels of cancer cell lines or bacterial strains.

- Data Analysis : Use PCA (Principal Component Analysis) to correlate structural features with IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.